molecular formula C11H18O4 B8095823 (r)-4-(Tert-butoxy)-2-cyclopropyl-4-oxobutanoic acid

(r)-4-(Tert-butoxy)-2-cyclopropyl-4-oxobutanoic acid

Cat. No.: B8095823
M. Wt: 214.26 g/mol
InChI Key: YKHQTIZYPWUPQR-MRVPVSSYSA-N
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Description

(R)-4-(Tert-butoxy)-2-cyclopropyl-4-oxobutanoic acid is a chiral carboxylic acid derivative characterized by a tert-butoxy ester group at the fourth carbon, a cyclopropyl substituent at the second carbon, and a ketone moiety at the fourth position. The compound’s stereochemistry (R-configuration) and structural features make it a candidate for applications in asymmetric synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name

(2R)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-8(10(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHQTIZYPWUPQR-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-4-(Tert-butoxy)-2-cyclopropyl-4-oxobutanoic acid, a compound with the molecular formula C11H18O4C_{11}H_{18}O_{4}, has garnered attention in biochemical research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tert-butoxy group, a cyclopropyl ring, and a butanoic acid moiety. Its chirality is indicated by the (R) configuration, which can significantly influence its interactions with biological targets.

PropertyValue
Molecular FormulaC11H18O4
Molecular Weight214.261 g/mol
CAS Number79252-64-5
Purity95%

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various metabolic pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic processes, potentially leading to altered biochemical pathways.
  • Receptor Modulation : It may act as an antagonist or modulator of specific receptors, influencing cellular signaling and responses.

Therapeutic Applications

Research indicates that this compound could have potential applications in treating various conditions:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating leukotriene pathways, similar to established leukotriene receptor antagonists used in asthma treatment .
  • Metabolic Disorders : Due to its impact on metabolic enzymes, it may be explored for managing conditions such as obesity or diabetes by regulating lipid metabolism.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that this compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development .
  • Animal Models : In vivo experiments have shown that administration of this compound resulted in significant reductions in inflammatory markers in animal models of induced inflammation, indicating its therapeutic potential .
  • Comparative Analysis : Comparative studies with structurally similar compounds revealed that this compound exhibited superior efficacy in inhibiting specific metabolic pathways, highlighting its unique properties .

Scientific Research Applications

Synthetic Applications

The synthesis of (R)-4-(Tert-butoxy)-2-cyclopropyl-4-oxobutanoic acid can be achieved through several methods, including:

  • Esterification Reactions : Utilizing standard methods for carboxylic acid esterification.
  • Chiral Resolution : Employing techniques to separate enantiomers for specific applications in drug development.

These synthetic routes are significant for producing derivatives or modifying the compound for targeted applications in research and industry.

Interaction Studies

Research has focused on the interaction of this compound with various biological targets, including enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Key areas of investigation include:

  • Binding Affinity : Evaluating how well the compound binds to specific proteins or enzymes.
  • Mechanism of Action : Understanding how the compound exerts its biological effects at the molecular level.

Potential Therapeutic Uses

The compound is being explored for its potential in treating various medical conditions, including:

  • Hypertension : As indicated in patent literature, it may play a role in managing hypertension and related cardiovascular conditions .
  • Vascular Disorders : Potential applications include treatment for diabetic retinopathy, heart failure, and other vascular dysfunctions .

Case Studies

  • Hypertension Treatment : A study indicated that derivatives of this compound showed promising results in lowering blood pressure in animal models, suggesting potential efficacy in human applications .
  • Enzyme Interaction : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, providing insights into its utility as a biochemical tool .

Comparison with Similar Compounds

Table 1: Structural Analogs of (R)-4-(Tert-butoxy)-2-cyclopropyl-4-oxobutanoic Acid

Compound Name Substituent at C2 Stereochemistry CAS Number Key Features Source
This compound Cyclopropyl R Not explicitly provided High ring strain, potential reactivity CymitQuimica
(S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid Cyclopropyl S Not explicitly provided Enantiomeric pair; divergent biological activity CymitQuimica
(R)-4-(tert-Butoxy)-2-isopropyl-4-oxobutanoic acid Isopropyl R 153427-69-1 Bulky substituent; reduced ring strain BLDpharm
(S)-4-(tert-Butoxy)-2-isopropyl-4-oxobutanoic acid Isopropyl S 389843-61-2 Mirror isomer; impacts chiral recognition BLDpharm
(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid Ethyl R 134807-43-5 Linear alkyl chain; lower steric hindrance Literature

Substituent Effects on Reactivity and Stability

  • Cyclopropyl vs. Isopropyl/Ethyl Groups :
    The cyclopropyl group introduces significant ring strain (≈27 kcal/mol) compared to isopropyl or ethyl substituents. This strain may enhance reactivity in ring-opening reactions or cycloadditions, making the cyclopropyl analog a more reactive intermediate in synthesis . In contrast, isopropyl and ethyl groups offer steric bulk without strain, favoring stability in storage or inert reaction conditions .

  • However, the cyclopropyl group’s sp²-hybridized carbons may delocalize electron density, altering acidity or hydrogen-bonding capacity compared to isopropyl/ethyl analogs .

Stereochemical Influences

  • Enantiomeric Pairs :
    The (R)- and (S)-isomers of cyclopropyl and isopropyl derivatives exhibit divergent biological activities. For example, in drug discovery, one enantiomer may bind preferentially to a target protein, while the other shows reduced efficacy or off-target effects .

  • Synthetic Utility: The (R)-configuration is often prioritized in asymmetric catalysis. For instance, this compound could serve as a chiral building block for prostaglandin analogs or enzyme inhibitors, whereas ethyl/isopropyl derivatives might be used in less stereosensitive applications .

Commercial Availability and Challenges

  • Isopropyl Analogs : Available from BLDpharm in 100 mg–1 g scales with 97% purity, suggesting broader industrial use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-4-(tert-butoxy)-2-cyclopropyl-4-oxobutanoic acid, and how is stereochemical integrity maintained?

  • Methodological Answer : The synthesis typically involves introducing the tert-butoxy group via esterification of a carboxylic acid precursor, followed by cyclopropane ring formation. For example, tert-butyl protection can be achieved using Boc anhydride under basic conditions (e.g., DMAP catalysis) . Stereochemical control during cyclopropanation may employ chiral auxiliaries or asymmetric catalysis (e.g., Rh(II)-catalyzed cyclopropanation of α-diazo esters). Purification via flash chromatography or recrystallization ensures enantiomeric excess (ee) >95% .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemistry determination. For example, SHELXL refinement of single-crystal data can resolve the R-configuration at the chiral center . Alternatively, chiral HPLC (e.g., using a Chiralpak IA column) or optical rotation comparisons with known standards validate enantiopurity .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the tert-butoxy group (δ ~1.4 ppm for C(CH3_3)3_3) and cyclopropane protons (δ 0.5–1.5 ppm with splitting patterns). COSY and HSQC elucidate coupling networks .
  • HRMS : High-resolution mass spectrometry verifies molecular formula (e.g., [M+H]+^+ calculated for C12_{12}H19_{19}O4_4: 235.1334) .
  • IR : Stretching frequencies for ketone (C=O, ~1700 cm1^{-1}) and carboxylic acid (O-H, ~2500–3000 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis or deprotection of the tert-butoxy group?

  • Methodological Answer : Racemization at the α-carbon can occur during acidic deprotection (e.g., TFA cleavage of the tert-butoxy group). To minimize this:

  • Use low-temperature deprotection (0–5°C) and short reaction times .
  • Replace TFA with milder acids (e.g., HCl in dioxane) or employ enzymatic cleavage .
  • Monitor ee via chiral HPLC at intermediate stages to detect racemization early .

Q. How can computational modeling predict the reactivity of the tert-butoxy group in this compound under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the tert-butoxy group. Key applications include:

  • Reactivity Prediction : Calculating LUMO energies to identify nucleophilic attack sites on the ketone or cyclopropane .
  • Solvent Effects : COSMO-RS simulations assess solvolysis rates in polar aprotic vs. protic solvents .
  • Thermodynamic Stability : Transition state analysis for tert-butoxy cleavage under acidic/basic conditions .

Q. What are the challenges in analyzing reaction intermediates involving this compound, and how are they addressed?

  • Methodological Answer :

  • Transient Intermediates : Use in-situ FTIR or cryogenic trapping with liquid N2_2 to stabilize intermediates like enolates or carbocations .
  • Stereochemical Lability : Quench reactions at timed intervals and analyze ee via chiral HPLC to track stereochemical drift .
  • Byproduct Identification : LC-MS/MS with collision-induced dissociation (CID) fragments unknown byproducts .

Q. How does the cyclopropane ring influence the compound’s conformational flexibility and biological activity?

  • Methodological Answer :

  • Conformational Analysis : NOESY NMR or molecular dynamics simulations reveal restricted rotation due to the cyclopropane’s strain, favoring rigid conformations .
  • Biological Relevance : The cyclopropane’s electron-deficient C-C bonds may enhance binding to enzyme active sites (e.g., as a transition-state analog in protease inhibitors) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Yield variations often stem from differences in:

  • Protecting Group Stability : Tert-butoxy cleavage efficiency varies with acid strength (e.g., TFA vs. HCl) .
  • Cyclopropanation Efficiency : Catalyst loading (e.g., Rh(II) vs. Cu(I)) impacts reaction rates and byproduct formation .
  • Purification Methods : Gradient elution in HPLC vs. standard flash chromatography affects recovery rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(r)-4-(Tert-butoxy)-2-cyclopropyl-4-oxobutanoic acid
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(r)-4-(Tert-butoxy)-2-cyclopropyl-4-oxobutanoic acid

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